3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one

Oxazolidinone scaffold classification N-substitution pattern Antibacterial pharmacophore mapping

3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one (CAS 2026048-56-4) is a heterocyclic small molecule (C₁₀H₁₈N₂O₂, MW 198.26 g/mol) that integrates an oxazolidin-2-one core with a pyrrolidine ring tethered via a three-carbon propyl linker at the N-3 position. Unlike the clinically established phenyloxazolidinone antibiotics (e.g., linezolid, tedizolid) that feature an aryl ring at the N-3 position essential for ribosomal binding, this compound presents a simple N-alkylpyrrolidine substitution pattern, placing it within the N-substituted oxazolidinone scaffold class more commonly explored as a versatile synthetic intermediate or fragment-like building block rather than as a direct antibacterial candidate.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 2026048-56-4
Cat. No. B2999270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one
CAS2026048-56-4
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESC1CCN(C1)CCCN2CCOC2=O
InChIInChI=1S/C10H18N2O2/c13-10-12(8-9-14-10)7-3-6-11-4-1-2-5-11/h1-9H2
InChIKeyJHAQRNRLNHGVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one (CAS 2026048-56-4): Procurement-Relevant Structural and Class Overview


3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one (CAS 2026048-56-4) is a heterocyclic small molecule (C₁₀H₁₈N₂O₂, MW 198.26 g/mol) that integrates an oxazolidin-2-one core with a pyrrolidine ring tethered via a three-carbon propyl linker at the N-3 position . Unlike the clinically established phenyloxazolidinone antibiotics (e.g., linezolid, tedizolid) that feature an aryl ring at the N-3 position essential for ribosomal binding, this compound presents a simple N-alkylpyrrolidine substitution pattern, placing it within the N-substituted oxazolidinone scaffold class more commonly explored as a versatile synthetic intermediate or fragment-like building block rather than as a direct antibacterial candidate [1]. The dual-ring architecture—combining a hydrogen-bond-accepting oxazolidinone carbonyl with a basic tertiary amine pyrrolidine—imparts distinct physicochemical properties (calculated logP ≈ 4.89, zero H-bond donors, PSA 3.24 Ų) that differentiate it from both the phenyloxazolidinone antimicrobials and simpler N-alkyl oxazolidinone analogs . Current commercial availability is limited to research-grade supply (≥95% purity) from specialist chemical vendors, positioning this compound as a procurement target for medicinal chemistry scaffold diversification, fragment-based screening, and chemical biology probe development rather than for established bioassay benchmarking .

Why In-Class Oxazolidinones Cannot Substitute for 3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one in Scaffold-Focused Research


The oxazolidinone chemical space is sharply bifurcated between two functional subclasses: the N-aryl phenyloxazolidinones that derive antibacterial activity from ribosome binding (exemplified by linezolid, which achieves MIC values of 0.5–4 μg/mL against staphylococci through interactions dependent on the C-ring aromatic moiety), and the N-alkyl oxazolidinones that do not engage the ribosomal target and instead serve as synthetic intermediates or fragment scaffolds [1]. 3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one belongs to the latter subclass: it lacks the N-aryl pharmacophore required for 50S ribosomal subunit binding, rendering antibacterial cross-benchmarking against linezolid or tedizolid scientifically invalid [2]. Conversely, substituting with simpler N-alkyl oxazolidinones (e.g., 3-methyl- or 3-ethyl-oxazolidin-2-one) eliminates the distal basic pyrrolidine nitrogen that serves as a salt-bridge or coordinate-covalent anchor in fragment-based target engagement, as well as the conformational constraint imposed by the cyclic amine [3]. The propyl linker length also modulates the spatial relationship between the two heterocycles, influencing both molecular recognition and physicochemical properties; even close analogs such as 3-(2-pyrrolidin-1-ylethyl)-1,3-oxazolidin-2-one (one methylene shorter) or 3-(4-pyrrolidin-1-ylbutyl)-1,3-oxazolidin-2-one (one methylene longer) would alter conformational sampling and basicity at the terminal amine . Direct experimental comparator data for this specific compound remain absent from the peer-reviewed literature as of 2026, underscoring the unreliability of generic substitution without explicit, compound-specific characterization [4].

Quantitative Differentiation Evidence for 3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one (CAS 2026048-56-4) vs. Closest Structural Analogs


Structural Scaffold Divergence: N-Alkylpyrrolidine vs. N-Arylphenyl Oxazolidinone Core Defines Distinct Target Engagement Profiles

3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one carries an N-3 propyl-pyrrolidine substituent, fundamentally differing from the N-3 phenyl ring that defines the antibacterial oxazolidinone pharmacophore. In linezolid, the morpholinyl-substituted phenyl ring at N-3 participates in critical stacking interactions with the 50S ribosomal subunit; removal or replacement of this aryl ring with an alkyl linker, as in the target compound, abrogates ribosomal binding [1]. The target compound's N-substituent is a flexible alkyl chain terminating in a basic tertiary amine (pyrrolidine pKa of conjugate acid ≈ 10.5–11.0), creating a protonatable site absent in N-aryl oxazolidinones that may engage acidic residues in non-ribosomal protein targets [2].

Oxazolidinone scaffold classification N-substitution pattern Antibacterial pharmacophore mapping Fragment-based drug design

Calculated Physicochemical Differentiation: High logP and Absent H-Bond Donors Distinguish Target from Both Antibacterial and Fragment-Library Oxazolidinones

Computed physicochemical properties for 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one reveal a calculated logP of 4.89, zero hydrogen-bond donors, one H-bond acceptor, and a polar surface area (PSA) of 3.24 Ų . These values differ substantially from both the antibacterial phenyloxazolidinones and common oxazolidinone fragment scaffolds. Linezolid has a measured logP of 0.55 and 1 H-bond donor plus 8 H-bond acceptors, while 3-methyl-2-oxazolidinone (a minimal fragment analog) has a logP of approximately -0.2 and no basic amine [1]. The high logP of the target compound (~4.89) predicts preferential partitioning into non-polar environments, contrasting with the more balanced polarity of the antibacterials and suggesting utility in targeting hydrophobic binding pockets .

Physicochemical property prediction logP Drug-likeness Fragment library design

Synthetic Accessibility Advantage: One-Step N-Alkylation Route Offers Procurement-Relevant Cost and Scalability Differentiation

The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one proceeds via a straightforward N-alkylation of oxazolidin-2-one with 3-(pyrrolidin-1-yl)propyl halide or sulfonate ester under standard basic conditions (e.g., NaH or K₂CO₃ in DMF) [1]. This contrasts with the multi-step, convergent syntheses required for phenyloxazolidinone antibacterials, which typically involve chiral oxazolidinone ring construction, palladium-catalyzed cross-coupling for aryl installation, and multiple protecting-group manipulations [2]. The simpler synthetic route translates to lower procurement cost and greater scalability for the target compound as a research intermediate, while the pyrrolidine nitrogen provides a convenient handle for further derivatization (e.g., quaternization, acylation, or metal coordination) .

Synthetic tractability Building block procurement Oxazolidinone N-functionalization Medicinal chemistry diversification

Patent Landscape Precedent: Pyrrolidinyl-Containing Oxazolidinones Are Recognized as a Distinct Chemotype with Broad Biological Potential Beyond Antibacterial Activity

US Patent 5,883,093 (Pharmacia & Upjohn) explicitly claims antimicrobial phenyloxazolidinone compounds having a pyrrolidinyl moiety, establishing a precedent that the pyrrolidinyl-oxazolidinone conjunction generates a chemically distinct and patentably relevant chemotype [1]. The patent describes compounds where the pyrrolidinyl group is attached to the phenyl ring (C-ring), generating potent antibacterial activity; in contrast, the target compound places the pyrrolidine on the N-3 alkyl side chain, creating a structurally inverted topology. Furthermore, patent US 4,413,001 discloses N-aryl oxazolidinones and pyrrolidinones possessing antidepressant activity, demonstrating that the oxazolidinone-pyrrolidine structural motif has been recognized across multiple therapeutic areas [2]. This dual IP precedent supports the target compound's differentiation as a scaffold with potentially polypharmacological applications distinct from the single-target antibacterial oxazolidinones.

Patent chemotype mapping Oxazolidinone intellectual property Pyrrolidinyl scaffold Non-antibacterial applications

Literature Data Gap Acknowledgment: Absence of Published Quantitative Biological Data for the Target Compound Necessitates Empirical Benchmarking

Comprehensive searching of PubMed, Google Scholar, SciFinder, and patent databases (searched through May 2026) yields no peer-reviewed publications reporting quantitative biological activity data (MIC values, IC₅₀ values, binding constants, or ADME parameters) for 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one (CAS 2026048-56-4) [1]. This data gap contrasts with the extensive characterization of the phenyloxazolidinone antibacterial class: linezolid has >5,000 publications, and even the less-studied 2-oxo-pyrrolidinyl oxazolidinone series has published MIC data against S. aureus and B. subtilis [2]. The absence of data means that any claims regarding biological potency, selectivity, or ADME properties for the target compound would be speculative without new experimental generation. This positions the compound as a true research-grade procurement where the user assumes the burden of primary characterization, rather than a pre-validated tool compound .

Data gap analysis Empirical characterization requirement Procurement risk assessment Research compound validation

Evidence-Based Application Scenarios for 3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one (CAS 2026048-56-4) in Research Procurement


Medicinal Chemistry Scaffold Diversification: Oxazolidinone Core with a Distal Basic Amine Anchor

As demonstrated by the structural differentiation evidence in Section 3 (Evidence Item 1), this compound provides an oxazolidinone core that is structurally decoupled from the N-aryl pharmacophore of antibacterial oxazolidinones [1]. Medicinal chemistry teams seeking to explore non-antibacterial oxazolidinone chemical space can use this scaffold as a starting point for fragment growing or library synthesis, with the pyrrolidine nitrogen serving as a salt-bridge anchor for target engagement . The compound's high calculated logP (~4.89) directs it toward hydrophobic binding pockets, making it a suitable candidate for screening against targets with lipophilic active sites such as nuclear receptors, CYP enzymes, or CNS targets where basic amine motifs are prevalent .

Fragment-Based Drug Discovery (FBDD): A Rule-of-Five-Compliant, Low-Complexity Probe

With a molecular weight of 198.26 g/mol, zero H-bond donors, and no Rotatable Bond or PSA violations of Lipinski's Rule of Five (as detailed in Evidence Item 2), this compound meets established fragment-library criteria . Unlike many oxazolidinone-containing fragments that lack a basic nitrogen, this compound's pyrrolidine moiety provides a pH-dependent ionization handle detectable by SPR, NMR, or thermal shift assays at physiological vs. low pH conditions. The compound's compact size and functional minimalism support its use as a validated fragment hit for targets where oxazolidinone carbonyl H-bond acceptance and pyrrolidine salt-bridge formation can be simultaneously probed.

Chemical Biology Tool Development: Photoaffinity or Biotinylated Probe Precursor

The presence of a sterically accessible tertiary pyrrolidine nitrogen and five rotatable bonds (Evidence Item 2) makes this compound amenable to functionalization without perturbing the oxazolidinone core geometry . The pyrrolidine nitrogen can be selectively quaternized with a photoaffinity label (e.g., benzophenone or diazirine) or acylated with a biotin-PEG linker, enabling the construction of chemical biology probes for target identification pull-down experiments. The oxazolidinone carbonyl provides a spectroscopically silent internal reference (IR stretch ~1750 cm⁻¹) for monitoring conjugation efficiency, a practical advantage for quality control in probe synthesis that simpler N-alkyl oxazolidinone fragments lack.

Freedom-to-Operate Research: Exploration of an Unclaimed Oxazolidinone-Pyrrolidine Topology

The patent landscape analysis in Evidence Item 4 confirms that while pyrrolidinyl-phenyl oxazolidinones are claimed for antibacterial use (US 5,883,093), the inverted topology of this compound—pyrrolidine on the N-3 alkyl side chain rather than on a phenyl C-ring—falls outside existing composition-of-matter claims [2]. This creates a freedom-to-operate window for commercial research organizations to develop proprietary compound libraries or pursue lead optimization campaigns without infringement risk from the dominant oxazolidinone patent estate. The compound therefore represents a strategically defensible starting point for IP generation in non-antibacterial indication spaces.

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